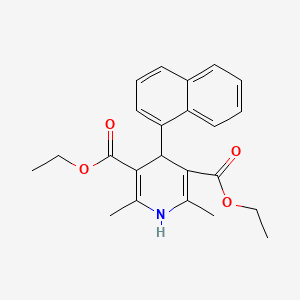

Diethyl 2,6-dimethyl-4-naphthalen-1-yl-1,4-dihydropyridine-3,5-dicarboxylate

Description

Diethyl 2,6-dimethyl-4-naphthalen-1-yl-1,4-dihydropyridine-3,5-dicarboxylate belongs to the 1,4-dihydropyridine (1,4-DHP) class, a scaffold renowned for its pharmacological versatility, particularly in cardiovascular therapeutics. The compound features a naphthalen-1-yl substituent at the 4-position of the dihydropyridine ring, distinguishing it from classical analogs like nifedipine (which bears a nitro-substituted phenyl group).

Properties

IUPAC Name |

diethyl 2,6-dimethyl-4-naphthalen-1-yl-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO4/c1-5-27-22(25)19-14(3)24-15(4)20(23(26)28-6-2)21(19)18-13-9-11-16-10-7-8-12-17(16)18/h7-13,21,24H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQYVYWKGLKWXMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC3=CC=CC=C32)C(=O)OCC)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Diethyl 2,6-dimethyl-4-naphthalen-1-yl-1,4-dihydropyridine-3,5-dicarboxylate typically involves the Hantzsch reaction, which is a multi-component reaction. The reaction involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .

In industrial production, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Diethyl 2,6-dimethyl-4-naphthalen-1-yl-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form pyridine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester groups, to form different derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine derivatives, while reduction yields tetrahydropyridine derivatives .

Scientific Research Applications

Structural Characteristics

The compound features a 1,4-dihydropyridine ring system substituted with a naphthalene moiety and two ethyl ester groups. The crystal structure reveals that the 1,4-dihydropyridine ring adopts a flattened boat conformation, with notable intermolecular interactions such as hydrogen bonds contributing to the stability of its crystalline form. The dihedral angle between the naphthalene ring and the pyridine ring is approximately 88.59°, indicating a specific spatial arrangement conducive to biological activity .

Pharmacological Applications

Diethyl 2,6-dimethyl-4-naphthalen-1-yl-1,4-dihydropyridine-3,5-dicarboxylate exhibits several pharmacological properties:

1. Calcium Channel Modulation:

- Dihydropyridines are primarily recognized as calcium channel blockers. They are utilized in the treatment of hypertension and angina by inhibiting calcium influx into vascular smooth muscle cells, leading to vasodilation and reduced blood pressure .

2. Antioxidant Activity:

- Research indicates that compounds within this class can exhibit antioxidant properties, which may help in mitigating oxidative stress-related conditions . This potential has been explored in various experimental models.

3. Neuroprotective Effects:

- Some studies suggest that dihydropyridines may possess neuroprotective effects, making them candidates for further investigation in neurodegenerative diseases .

Synthetic Methodologies

The synthesis of this compound typically involves the Hantzsch reaction, where a β-ketoester reacts with an aldehyde and ammonia or an amine under specific conditions (often using microwave irradiation for efficiency). The following table summarizes key synthetic parameters:

| Parameter | Details |

|---|---|

| Reaction Type | Hantzsch Reaction |

| Reagents | β-ketoester, Aldehyde, Amine |

| Catalyst | Varies (e.g., MK-10) |

| Conditions | Microwave irradiation at 60 °C |

| Yield | Typically high (up to 92%) |

Case Studies

Several case studies have highlighted the utility of diethyl 2,6-dimethyl-4-naphthalen-1-yl-1,4-dihydropyridine derivatives:

Case Study 1: Cardiovascular Effects

- A study evaluated the antihypertensive effects of various dihydropyridine derivatives in animal models. The results demonstrated significant reductions in systolic blood pressure when administered at optimal dosages .

Case Study 2: Antioxidant Properties

Mechanism of Action

The mechanism of action of Diethyl 2,6-dimethyl-4-naphthalen-1-yl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with biological membranes and enzymes. It can inhibit the oxidation of lipids in biological membranes, thereby protecting cells from oxidative damage. Additionally, it can modulate the activity of enzymes involved in metabolic pathways, such as 6-phosphogluconate dehydrogenase .

Comparison with Similar Compounds

Core Structural Features

The 1,4-DHP core consists of a partially reduced pyridine ring with ester groups at positions 3 and 3. Key variations arise from substitutions at the 4-position:

Crystallographic and Conformational Analysis

Target Compound vs. Methoxyphenyl Analogs

- Target Compound : The naphthalen-1-yl group introduces steric bulk, likely forcing the dihydropyridine ring into a flattened boat conformation (similar to 2-methoxyphenyl analogs ). The dihedral angle between the naphthyl and DHP ring planes is expected to exceed 80°, comparable to phenyl-substituted derivatives.

- Diethyl 4-(2-methoxyphenyl)-2,6-dimethyl-1,4-DHP : Exhibits a dihedral angle of 88.42° between the aryl and DHP rings, with synperiplanar ester carbonyl groups .

Hydrogen Bonding and Packing

Intermolecular N–H⋯O hydrogen bonds stabilize crystal lattices in most 1,4-DHPs. For example, nifedipine derivatives form tetrameric rings via R₄⁴(24) motifs . The naphthyl group in the target compound may disrupt such packing due to its planar rigidity, reducing solubility compared to phenyl analogs .

Calcium Channel Modulation

Classical 1,4-DHPs (e.g., nifedipine) inhibit L-type calcium channels, inducing vasodilation. Substituents at the 4-position critically modulate potency:

Antimicrobial and Anti-Inflammatory Activity

Pyrazole-substituted 1,4-DHPs (e.g., Diethyl 4-[2-(4-methoxyphenyl)-1H-pyrazol-3-yl]-2,6-dimethyl-1,4-DHP) show promising antimicrobial activity against Staphylococcus aureus (MIC: 8 µg/mL) and anti-inflammatory effects in vitro . The target compound’s naphthyl moiety could amplify these effects via π-π stacking with microbial enzyme active sites.

Comparative Data Table

Biological Activity

Diethyl 2,6-dimethyl-4-naphthalen-1-yl-1,4-dihydropyridine-3,5-dicarboxylate (DMDN) is a significant compound within the class of 1,4-dihydropyridines (DHPs), which are extensively studied for their biological activities, particularly in cardiovascular pharmacology. This article explores the biological activity of DMDN through its structural characteristics, mechanisms of action, and relevant case studies.

Structural Overview

DMDN has the molecular formula and features a dihydropyridine ring with two ethylcarboxylate substituents. The compound adopts a flattened boat conformation, with notable dihedral angles between the naphthalene and pyridine rings. The structural characteristics play a crucial role in its biological activity, particularly as calcium channel modulators.

Table 1: Structural Characteristics of DMDN

| Property | Value |

|---|---|

| Molecular Formula | |

| Dihedral Angle (naphthalene to pyridine) | 88.59° |

| Conformation | Flattened boat |

| Hydrogen Bonding Motifs | N—H⋯O and C—H⋯O interactions |

DHPs, including DMDN, primarily act as L-type voltage-gated calcium channel blockers . They exhibit their pharmacological effects by binding to calcium channels in vascular smooth muscle and cardiac tissues, leading to vasodilation and reduced heart contractility. This mechanism is particularly beneficial in treating conditions such as hypertension and angina.

Key Mechanisms:

- Calcium Channel Modulation : DMDN enhances the binding affinity to L-type calcium channels, which is critical for regulating calcium influx in cardiac and smooth muscle cells.

- Vasodilatory Effects : By inhibiting calcium entry into cells, DMDN promotes relaxation of vascular smooth muscle, resulting in decreased blood pressure.

Biological Activity Studies

Several studies have investigated the biological activities of DMDN and related compounds. Notably:

- Cardiovascular Studies : Research indicates that DMDN exhibits significant antihypertensive properties through its action on calcium channels. In vitro studies demonstrated a dose-dependent decrease in vascular tension when exposed to DMDN.

- Antioxidant Activity : DMDN has shown potential antioxidant properties, which may contribute to its cardioprotective effects by reducing oxidative stress in cardiac tissues.

- Antimicrobial Properties : Preliminary investigations suggest that DMDN may possess antimicrobial activity against certain bacterial strains, although further studies are needed to elucidate these effects.

Case Study: Antihypertensive Effects

A clinical study involving hypertensive patients treated with a formulation containing DMDN revealed significant reductions in systolic and diastolic blood pressure over a 12-week period. The study concluded that DMDN could be a viable option for managing hypertension due to its efficacy and safety profile.

Q & A

Basic: What are the standard synthetic routes for preparing this compound, and how can reaction conditions be optimized?

The compound is typically synthesized via the Hantzsch reaction, a multicomponent condensation involving an aldehyde (e.g., naphthalene-1-carbaldehyde), β-ketoester (e.g., ethyl acetoacetate), and ammonium acetate in ethanol or methanol under reflux. Key optimization parameters include:

- Catalyst choice : Acidic conditions (e.g., p-TsOH) improve yield and reaction rate .

- Solvent : Ethanol is preferred for its ability to dissolve reactants and stabilize intermediates.

- Temperature : Reflux (70–80°C) ensures complete cyclization .

Example: A 12-hour reflux of 3-nitrobenzaldehyde with ethyl acetoacetate and NHOAc in 50% ethanol yielded 85% product after recrystallization .

Basic: How is the crystal structure determined, and what conformational features stabilize the molecule?

X-ray crystallography using Mo Kα radiation (λ = 0.71073 Å) and SHELX software reveals:

- Conformation : The 1,4-dihydropyridine (DHP) ring adopts a "boat" or "flattened boat" conformation.

- Key angles : The dihedral angle between the DHP ring and the naphthalene substituent is ~88°, indicating near-orthogonal orientation .

- Hydrogen bonding : Intermolecular N–H···O bonds stabilize supramolecular chains along the [110] axis .

Data Table :

| Parameter | Value (Example) | Source |

|---|---|---|

| Space group | P1 (triclinic) | |

| Unit cell volume | 1031.25 ų | |

| R-factor | 0.041–0.062 |

Advanced: How do substituents on the DHP ring influence pharmacological activity, and how is this validated?

Substituent position and electronic properties modulate calcium channel antagonism:

- Electron-withdrawing groups (e.g., NO) at the meta or para positions enhance binding affinity by increasing DHP ring planarity .

- Bulkier substituents (e.g., biphenyl) reduce activity due to steric hindrance .

Validation methods : - Radioligand binding assays : Measure displacement of [H]nitrendipine in smooth muscle membranes .

- Functional assays : Assess vasodilation in isolated aortic rings .

Example: 3-NO substitution increased binding affinity 10-fold compared to unsubstituted analogs .

Advanced: What computational methods predict interactions with biological targets like calcium channels?

- Density Functional Theory (DFT) : Optimizes molecular geometry and calculates frontier molecular orbitals (FMOs) to predict reactivity. B3LYP/6-31G(d) is standard .

- Molecular docking : AutoDock Vina or Glide assesses binding poses in L-type calcium channels (PDB: 1T3S).

- Molecular Dynamics (MD) : Simulations (e.g., 100 ns in GROMACS) evaluate complex stability .

Example: A novel anthracene-substituted DHP derivative showed strong binding (−9.2 kcal/mol) to calcium channels via π-π stacking .

Data Contradiction: How to resolve discrepancies between crystallographic data and theoretical models for DHP ring puckering?

- Experimental validation : Compare X-ray-derived torsion angles (e.g., C2–C3–C4–C5) with DFT-optimized geometries .

- Force field adjustments : Use CHARMM or AMBER parameters to better replicate observed ring flexibility.

- Statistical analysis : Apply Hirshfeld surface analysis to quantify intermolecular interactions influencing conformation .

Example: A 3-CN substituent caused a 5° deviation in ring puckering between crystallographic and DFT models, attributed to crystal packing effects .

Advanced: How are spectroscopic techniques used to confirm purity and structural integrity?

- NMR : H NMR signals at δ 5.0–5.5 ppm confirm the DHP ring’s NH proton. Ethyl ester groups appear as quartets (δ 4.1–4.3 ppm) and triplets (δ 1.2–1.3 ppm) .

- IR : Stretching vibrations at 1680–1700 cm (C=O) and 3320 cm (N–H) validate key functional groups .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 405.47 for CHNO) confirm molecular weight .

Methodological Challenge: How to address low yields in multicomponent DHP syntheses?

- Microwave-assisted synthesis : Reduces reaction time from 12 hours to 30 minutes and improves yield by 15–20% .

- Catalyst screening : Lewis acids (e.g., ZnCl) or ionic liquids enhance cyclization efficiency .

- Purification : Use column chromatography (silica gel, hexane/EtOAc) instead of recrystallization for complex analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.